![molecular formula C17H21N3O4 B2767842 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide CAS No. 877640-78-3](/img/structure/B2767842.png)
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and evaluated for its antibacterial potential. Researchers have explored its efficacy against bacterial strains, aiming to identify novel agents for combating infections. The specific mechanism of action and the spectrum of activity would require further investigation .
Enzyme Inhibitors
Lipoxygenase Inhibition: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which play a role in inflammation and immune responses. The compound has been tested for its inhibitory activity against lipoxygenase enzymes. Understanding its binding interactions and selectivity can provide insights into potential therapeutic applications .
Medicinal Chemistry
Carbonic Anhydrase Inhibition: Carbonic anhydrase inhibitors are used in treating conditions like epilepsy and osteoporosis. This compound may interact with carbonic anhydrase, affecting bicarbonate production and thus modulating physiological processes. Further studies are needed to explore its clinical relevance .
Anticancer Properties
While not directly mentioned in the available literature, compounds with similar structural features have exhibited anticancer effects. Researchers have observed cell cycle disruption and inhibition of histone deacetylase (HDAC), which could potentially impact tumor growth .
Organic Synthesis
Sulfonamides, including this compound, find applications in organic synthesis. They serve as protected amine groups, facilitating reactions where such functional groups are required. Their versatility makes them valuable tools in synthetic chemistry .
Other Potential Applications
Anti-Inflammatory and Analgesic Activities: Analogous derivatives have demonstrated anti-inflammatory and analgesic properties. Investigating this compound’s effects on pain and inflammation pathways could reveal additional therapeutic benefits .
Antiviral and Antimigraine Potential: Given the broader class of sulfonamides, it’s worth exploring antiviral and antimigraine applications. However, specific studies on this compound are lacking .
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential therapeutic effects on alzheimer’s disease . Therefore, it’s possible that this compound may also target proteins or enzymes related to neurodegenerative diseases.
Mode of Action
It’s known that similar compounds can inhibit certain enzymes . The compound likely interacts with its targets, leading to changes in their activity or function.
Pharmacokinetics
Pharmacokinetic studies of related compounds suggest absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .
Result of Action
It’s known that similar compounds can exhibit antibacterial activity , suggesting that this compound may also have antimicrobial effects.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-16-9-12(18-17(22)19-5-1-2-6-19)11-20(16)13-3-4-14-15(10-13)24-8-7-23-14/h3-4,10,12H,1-2,5-9,11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIYJCLICWACPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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